![molecular formula C17H15N3O5 B2938500 (3,5-dinitrophenyl)[6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone CAS No. 1023576-74-0](/img/structure/B2938500.png)
(3,5-dinitrophenyl)[6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,5-dinitrophenyl)[6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone” is a chemical compound with the molecular formula C17H15N3O5 . It has an average mass of 341.318 Da and a monoisotopic mass of 341.101166 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. For this compound, we know that it has a molecular weight of 341.318 Da .Wissenschaftliche Forschungsanwendungen
Catalytic Reactions and Synthesis Methods
- A study by Zhang et al. (2013) describes an alternative method for the direct arylvinylation of (quinolin-8-yl)methanone with substituted N′-benzylidene-4-methylbenzenesulfonohydrazide, achieving high yields. This process involves catalytic reactions using [Rh(PPh3)3Cl], Ag2O, and Cs2CO3, proposing mechanisms involving C–H activation and migratory insertion (Zhang, Wang, & Wang, 2013).
Chemical Derivatives and Their Properties
- Janin, Bisagni, and Carrez (1993) reported on the synthesis of benzo[h]quinoline derivatives, revealing a lack of cytotoxicity against murine lymphoblastic leukaemia cells (L1210), suggesting potential for further exploration in the context of antitumor activities (Janin, Bisagni, & Carrez, 1993).
- Austin et al. (2007) explored the synthesis of annulated quinolines via photocyclisation, demonstrating the influence of substituents on regioselectivity and providing a method for creating diverse quinoline derivatives (Austin, Egan, Tully, & Pratt, 2007).
Potential Biological Activities
- Bonacorso et al. (2016) described the synthesis of novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones, evaluating their cytotoxicity on human leukocytes. This study highlights the importance of aromatic groups and methyl moieties for cytotoxic activity, suggesting the potential for these compounds in biomedical applications (Bonacorso, Nogara, da Silva, Rosa, Wiethan, Zanatta, Martins, & Rocha, 2016).
Spectroscopic Properties and Environmental Effects
- Al-Ansari (2016) studied the spectroscopic properties of certain methanone compounds, analyzing their behavior in different solvents. This research provides insights into the electronic and fluorescence properties, contributing to our understanding of how structure and environment influence these compounds (Al-Ansari, 2016).
Eigenschaften
IUPAC Name |
(3,5-dinitrophenyl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-11-4-5-16-12(7-11)3-2-6-18(16)17(21)13-8-14(19(22)23)10-15(9-13)20(24)25/h4-5,7-10H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVLXDWIXLSFSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dinitrophenyl)[6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2938419.png)
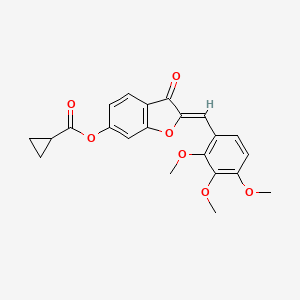
![9-benzyl-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-chloro-N-[4-[(2-methoxyphenyl)diazenyl]-3-methylphenyl]acetamide](/img/structure/B2938423.png)

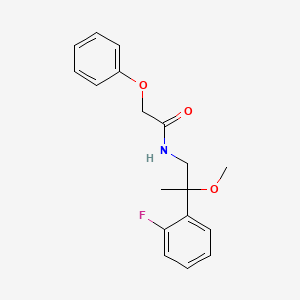
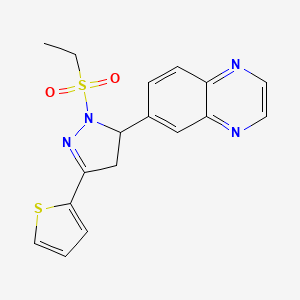
![2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2938428.png)
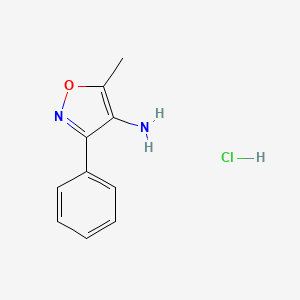
![5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2938434.png)
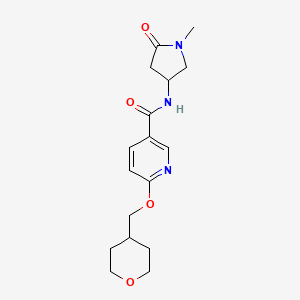

![(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2938439.png)
![2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2938440.png)